

1-Ethyl-2-phenyl-1H-indole basic properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *1-Ethyl-2-phenyl-1H-indole*

Cat. No.: *B080031*

[Get Quote](#)

Introduction: The 2-Phenylindole Scaffold

1-Ethyl-2-phenyl-1H-indole (CAS No. 13228-39-2) is a derivative of the indole bicyclic structure, which consists of a benzene ring fused to a pyrrole ring.^[1] The indole core is a "privileged structure" in drug discovery, meaning it binds to multiple biological receptors with high affinity, making it a foundational component in many pharmaceuticals.^[2] This specific compound is characterized by an ethyl group at the N1 position of the indole ring and a phenyl substituent at the C2 position. This substitution pattern places it within the 2-phenylindole class, a group of compounds renowned for a wide spectrum of pharmacological activities.^{[2][3][4]} Understanding the basic properties of this molecule is crucial for its effective use in laboratory synthesis and as a scaffold for developing novel therapeutic agents.

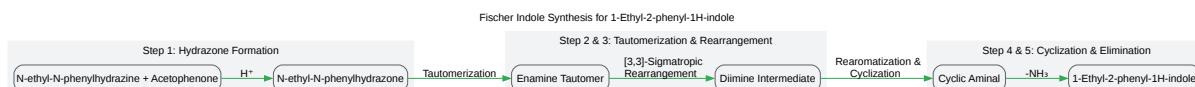
Physicochemical Properties

The physical and chemical properties of **1-Ethyl-2-phenyl-1H-indole** dictate its handling, storage, and application in experimental settings. The N-ethyl group, compared to an N-H indole, increases lipophilicity and can influence the compound's solubility and electronic characteristics.^[1]

Table 1: Core Physicochemical Data for **1-Ethyl-2-phenyl-1H-indole**

Property	Value	Source(s)
CAS Number	13228-39-2	[5][6][7]
Molecular Formula	C ₁₆ H ₁₅ N	[6][7][8]
Molecular Weight	221.30 g/mol	[9][8][10]
Appearance	Pale yellow to tan crystalline solid/powder	[1][5][7]
Melting Point	85-86 °C	[5][7]
Boiling Point	~390.6 °C at 760 mmHg; 209 °C at 19 mmHg	[5][7]
Solubility	Slightly soluble in water; Soluble in organic solvents like ethanol, dichloromethane.	[5]
Density	~1.03 g/cm ³	[5][7]
LogP	4.25 - 4.33	[7][11]

These properties indicate a stable, solid organic compound with good solubility in common organic solvents, making it well-suited for use in organic synthesis and for purification via crystallization or column chromatography. Its high LogP value suggests significant lipophilicity, a key parameter in drug design influencing membrane permeability and pharmacokinetic profiles.


Synthesis and Mechanistic Insights

The synthesis of 2-substituted indoles is most classically achieved through the Fischer indole synthesis, a robust reaction discovered by Emil Fischer in 1883.[12] This acid-catalyzed method involves the reaction of an arylhydrazine with an aldehyde or ketone.[12][13] For **1-Ethyl-2-phenyl-1H-indole**, the logical starting materials are N-ethyl-N-phenylhydrazine and acetophenone.

The Fischer Indole Synthesis Mechanism

The causality behind this powerful reaction lies in a sequence of well-defined steps, initiated by acid catalysis which can be provided by Brønsted or Lewis acids.[12]

- **Hydrazone Formation:** N-ethyl-N-phenylhydrazine reacts with acetophenone to form the corresponding N-ethyl-N-phenylhydrazone.
- **Tautomerization:** The hydrazone isomerizes to its more reactive enamine tautomer ('ene-hydrazine').[12][14]
- **[6][6]-Sigmatropic Rearrangement:** Following protonation, the enamine undergoes a concerted, irreversible[6][6]-sigmatropic rearrangement. This is the key bond-forming step that breaks the weak N-N bond and forms a new C-C bond, transiently disrupting the aromaticity of the benzene ring.[12][14]
- **Rearomatization & Cyclization:** A proton transfer restores aromaticity, leading to a diimine intermediate.[12] This intermediate then undergoes an intramolecular cyclization to form a five-membered aminoacetal ring.[12]
- **Elimination:** Under acidic conditions, the cyclic intermediate eliminates a molecule of ammonia (NH_3) to yield the final, energetically favorable aromatic indole ring system.[12]

[Click to download full resolution via product page](#)

Caption: Workflow of the Fischer Indole Synthesis.

Experimental Protocol: Synthesis of 1-Ethyl-2-phenyl-1H-indole

This protocol is a representative procedure based on the principles of the Fischer indole synthesis.

- Reagents & Setup:

- N-ethyl-N-phenylhydrazine
- Acetophenone (1.0 equivalent)
- Catalyst: Polyphosphoric acid (PPA) or Zinc Chloride ($ZnCl_2$)
- Solvent (optional): Toluene or Xylene
- Round-bottom flask equipped with a reflux condenser and magnetic stirrer.

- Procedure:

- Step 1 (Hydrazone Formation): In the round-bottom flask, dissolve N-ethyl-N-phenylhydrazine and acetophenone (1.0 eq) in a minimal amount of ethanol with a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours or until TLC analysis indicates the consumption of starting materials. Remove the solvent under reduced pressure.
- Step 2 (Cyclization): To the crude hydrazone, add the acid catalyst (e.g., a sufficient amount of PPA to ensure stirring, or 2-3 eq of $ZnCl_2$).
- Step 3 (Heating): Heat the reaction mixture to 120-160 °C (depending on the catalyst) and maintain for 2-4 hours. Monitor the reaction progress by TLC.
- Step 4 (Workup): Cool the reaction mixture to room temperature. Carefully quench the reaction by pouring it onto crushed ice and basifying with a concentrated NaOH or Na_2CO_3 solution until $pH > 8$.
- Step 5 (Extraction): Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
- Step 6 (Purification): Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , and concentrate under reduced pressure. The crude product can be purified by

flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane).

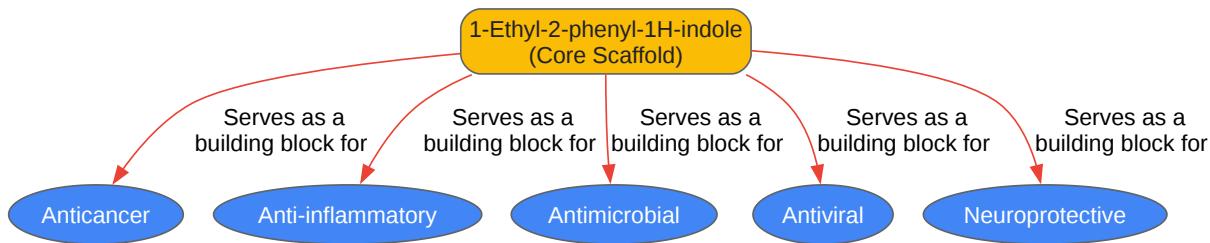
Spectroscopic and Structural Characterization

The identity and purity of **1-Ethyl-2-phenyl-1H-indole** are confirmed using standard spectroscopic techniques. The expected data provides a fingerprint for the molecule's unique structure.

Table 2: Expected Spectroscopic Data

Technique	Expected Characteristics
¹ H NMR	Ethyl Group: A triplet (~1.4 ppm, 3H) and a quartet (~4.1 ppm, 2H). Aromatic Protons: Multiple signals in the aromatic region (~7.0-7.8 ppm) corresponding to the 9 protons of the phenyl and indole rings. Indole C3-H: A characteristic singlet at ~6.5 ppm.[15]
¹³ C NMR	Ethyl Group: Two signals in the aliphatic region (~15 ppm and ~40 ppm). Aromatic Carbons: Multiple signals in the aromatic region (110-140 ppm).
IR (KBr)	Peaks corresponding to C-H aromatic (~3100 cm^{-1}), C-H aliphatic (~2950 cm^{-1}), and C=C aromatic stretching (~1600 cm^{-1} , ~1450 cm^{-1}).
Mass Spec (MS)	A molecular ion peak (M^+) at $\text{m/z} = 221$.

Note: Specific chemical shifts (ppm) can vary based on the solvent and instrument used. A proton NMR spectrum is available for reference on ChemicalBook.[16]


Biological Significance and Therapeutic Potential

While **1-Ethyl-2-phenyl-1H-indole** itself may not be a drug, its core structure is a highly valued scaffold in medicinal chemistry. The 2-phenylindole moiety is associated with a remarkable diversity of biological activities.[3][4] The introduction of the N-ethyl group serves to modulate

the parent scaffold's properties, potentially enhancing potency, selectivity, or pharmacokinetic parameters like absorption and metabolism.

Key therapeutic areas where 2-phenylindole derivatives have shown promise include:

- **Anticancer Agents:** Numerous studies report potent anti-proliferative effects against a wide range of cancer cell lines, including breast, lung, and leukemia.[3] Mechanisms often involve the inhibition of tubulin polymerization, leading to mitotic arrest and apoptosis.[3][4]
- **Anti-inflammatory Activity:** Derivatives have been shown to inhibit key inflammatory pathways, such as those involving nitric oxide synthase (NOS) and NF-κB.[17] Some have also demonstrated selective inhibition of the COX-2 enzyme.[18]
- **Antimicrobial and Antiviral Effects:** The scaffold has been explored for developing agents against various bacteria, fungi, and viruses, including Hepatitis B (HBV).[3]
- **Neuroprotective Effects:** Certain derivatives are being investigated for their potential in treating neurodegenerative diseases.[3]

[Click to download full resolution via product page](#)

Caption: Therapeutic applications of the 2-phenylindole scaffold.

Safety and Handling

As a laboratory chemical, **1-Ethyl-2-phenyl-1H-indole** should be handled with appropriate care.

- General Precautions: Use in a well-ventilated area or fume hood.
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.[\[5\]](#)
- Exposure: Avoid contact with skin and eyes. In case of accidental contact, rinse immediately with plenty of water and seek medical advice if irritation persists.[\[5\]](#)
- Storage: Store in a cool, dry place away from strong oxidizing agents, fire, and high temperatures.[\[5\]](#)

Conclusion

1-Ethyl-2-phenyl-1H-indole is more than a simple heterocyclic compound; it is a versatile building block grounded in a rich history of chemical synthesis and medicinal application. Its well-defined physicochemical properties and accessible synthesis via the Fischer indole reaction make it a valuable tool for researchers. Its structural relation to the broadly active 2-phenylindole class positions it as a key scaffold for the design and development of next-generation therapeutic agents. This guide provides the foundational knowledge necessary for scientists to confidently and effectively utilize this compound in their research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. Research progress on the structure and biological diversities of 2-phenylindole derivatives in recent 20 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. omicsonline.org [omicsonline.org]
- 4. omicsonline.org [omicsonline.org]
- 5. chembk.com [chembk.com]
- 6. chem-casts.com [chem-casts.com]

- 7. lookchem.com [lookchem.com]
- 8. 1-ethyl-2-phenyl-1H-indole | C16H15N | CID 83248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1-Ethyl-2-phenyl-1H-indole [oakwoodchemical.com]
- 10. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 11. 1-Ethyl-2-phenyl-1H-indole | SIELC Technologies [sielc.com]
- 12. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 13. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 14. jk-sci.com [jk-sci.com]
- 15. A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh₃)₂Cl₂ - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 1-Ethyl-2-phenylindole(13228-39-2) 1H NMR [m.chemicalbook.com]
- 17. Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NF_κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. japsonline.com [japsonline.com]
- To cite this document: BenchChem. [1-Ethyl-2-phenyl-1H-indole basic properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b080031#1-ethyl-2-phenyl-1h-indole-basic-properties\]](https://www.benchchem.com/product/b080031#1-ethyl-2-phenyl-1h-indole-basic-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com